5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H12BrNO2S3 and its molecular weight is 378.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antibacterial Properties
A facile synthesis method for thiophene sulfonamide derivatives demonstrated potent urease inhibition and antibacterial activities. These compounds, synthesized through Suzuki cross-coupling reactions, showed significant hemolytic activity and antibacterial properties against various strains, highlighting their potential in developing new antimicrobial agents (Noreen et al., 2017).
Anticonvulsant Activity
Research on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has revealed their potential in cerebrovasodilation and anticonvulsant activities. Among these, sulfones with specific halogen substitutions showed the highest anticonvulsant activity, suggesting their utility in developing therapies for seizure-related disorders (Barnish et al., 1981).
Solubilization and Micellar Media Studies
The solubilization behaviors of thiophene derivatives in micellar solutions of anionic surfactants like sodium dodecyl sulphate (SDS) have been extensively studied. These investigations help understand the interactions between thiophene derivatives and SDS, offering insights into the physicochemical properties of such compounds in various media (Saeed et al., 2017).
Catalytic Applications and Selective Synthesis
Research into camphor-derived sulfur ylides for the cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes underlines the versatility of thiophene derivatives in synthetic chemistry. These studies not only explore the enantioselective synthesis of complex molecular structures but also the rationale behind diastereoselectivity and enantioselectivity, contributing to the advancement of organic synthesis methodologies (Deng et al., 2006).
Metal Complexes and Biological Activities
The synthesis and characterization of sulfonamide-derived ligands and their metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activities. These studies provide a foundation for the development of new compounds with potential applications in treating infectious diseases and cancer (Chohan & Shad, 2011).
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYPFBQRGHKMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.